1-Ethyl-4-methylpiperidine
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Overview
Description
1-Ethyl-4-methylpiperidine is an organic compound with the molecular formula C8H17N. It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
1-Ethyl-4-methylpiperidine can be synthesized through various synthetic routes. One common method involves the alkylation of 4-methylpiperidine with ethyl halides under basic conditions. Another approach is the reductive amination of 4-methylpiperidine with ethyl aldehyde in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial production methods often involve the use of continuous flow reactors to ensure high yield and purity. These methods typically employ catalysts such as palladium or rhodium to facilitate the hydrogenation and cyclization reactions .
Chemical Reactions Analysis
1-Ethyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or sulfonates to form various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and ethyl halides. The major products formed from these reactions are N-oxides, secondary amines, and substituted piperidines .
Scientific Research Applications
1-Ethyl-4-methylpiperidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and antihypertensive agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. It can also function as a receptor agonist or antagonist by mimicking or blocking the natural ligand .
Comparison with Similar Compounds
1-Ethyl-4-methylpiperidine can be compared with other piperidine derivatives, such as:
- 1-Propyl-4-methylpiperidine
- 1-Butyl-4-methylpiperidine
- 1-Hexyl-4-methylpiperidine
These compounds share similar structural features but differ in their alkyl substituents. The unique ethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-ethyl-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-9-6-4-8(2)5-7-9/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHZIHYGDUXTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14528-13-3 |
Source
|
Record name | 1-ETHYL-4-METHYLPIPERIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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